
N'-phenylmethanesulfonohydrazide
Vue d'ensemble
Description
N’-phenylmethanesulfonohydrazide is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is a sulfonohydrazide derivative, characterized by the presence of a phenyl group attached to the nitrogen atom of the sulfonohydrazide moiety
Applications De Recherche Scientifique
N’-phenylmethanesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Safety and Hazards
Mécanisme D'action
Target of Action
N’-phenylmethanesulfonohydrazide (PMSH) primarily targets the meso-diaminopimelate (meso-DAP) biosynthesis pathway . This pathway is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall, particularly in Gram-negative bacteria .
Mode of Action
PMSH acts as an inhibitor of the meso-DAP biosynthesis pathway . Specifically, it inhibits the enzyme dihydrodipicolinate synthase (DHDPS) , which is involved in the early steps of the pathway . This inhibition disrupts the production of meso-DAP, thereby affecting the synthesis of peptidoglycan and ultimately compromising the structural integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of the meso-DAP biosynthesis pathway by PMSH has significant downstream effects. As meso-DAP is a key component of the cross-linking peptide in peptidoglycan, its absence leads to a weakened cell wall, making the bacteria more susceptible to environmental stresses . This can lead to cell lysis and death .
Pharmacokinetics
The compound’s effectiveness against multi-drug resistant acinetobacter baumannii strains suggests it may have favorable bioavailability .
Result of Action
The action of PMSH leads to significant molecular and cellular effects. By inhibiting the meso-DAP biosynthesis pathway, PMSH prevents the formation of a robust peptidoglycan layer, leading to a weakened bacterial cell wall . This results in increased susceptibility to environmental stresses and potential cell death . Furthermore, PMSH has been shown to prevent biofilm formation and disrupt established biofilms in A. baumannii .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-phenylmethanesulfonohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of alpha-toluenesulfonyl chloride with hydrazine hydrate . The reaction typically proceeds under mild conditions, with the use of an organic solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-phenylmethanesulfonohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-phenylmethanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Various reduced forms of the compound, depending on the specific reducing agent used.
Substitution: Substituted phenyl derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanesulfonohydrazide: A closely related compound with similar chemical properties.
N’-phenylpicolinohydrazide: Another sulfonohydrazide derivative with distinct biological activities.
Uniqueness
N’-phenylmethanesulfonohydrazide is unique due to its specific structural features and the resulting chemical and biological properties
Propriétés
IUPAC Name |
N'-phenylmethanesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPFSVMPYHXOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)
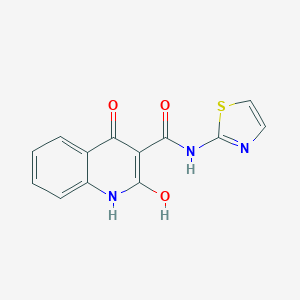
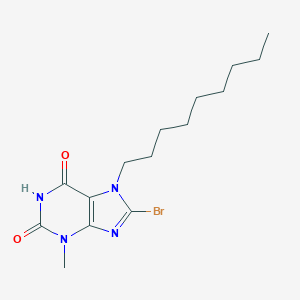

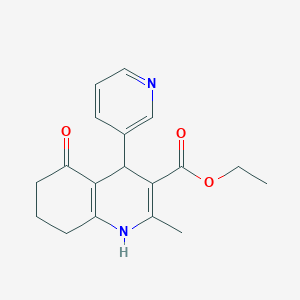
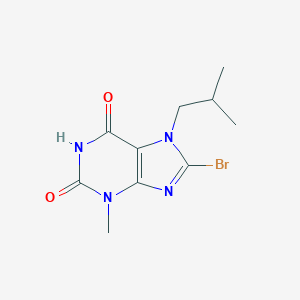
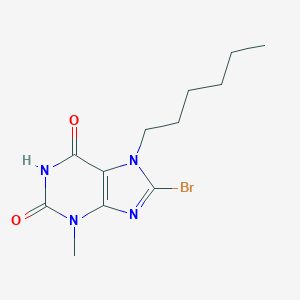
![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
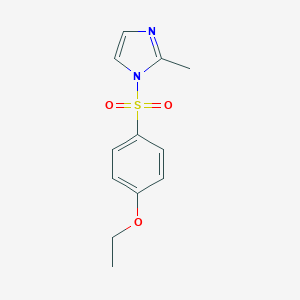
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)

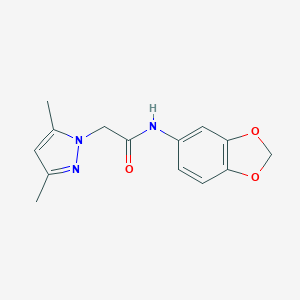
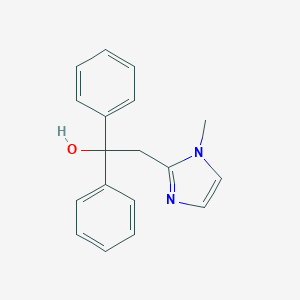
![(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine](/img/structure/B512616.png)
